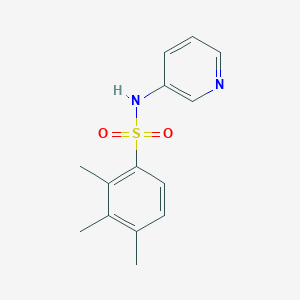
2,3,4-trimethyl-N-(3-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-trimethyl-N-(3-pyridinyl)benzenesulfonamide, also known as TPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TPS is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wissenschaftliche Forschungsanwendungen
1. Potential in Treating Idiopathic Pulmonary Fibrosis and Cough
2,3,4-trimethyl-N-(3-pyridinyl)benzenesulfonamide, a broad-spectrum phosphatidylinositol 3-kinase inhibitor, has been evaluated for its potential in treating idiopathic pulmonary fibrosis and cough. It has shown some in vitro efficacy in these areas, with ongoing clinical studies to determine its effectiveness (Norman, 2014).
2. Cytotoxicity and Carbonic Anhydrase Inhibition
This compound has been included in studies focusing on new benzenesulfonamides for cytotoxicity and tumor specificity. Specifically, it has shown potential as an inhibitor of human cytosolic carbonic anhydrases, with implications in anti-tumor activity studies (Gul et al., 2016).
3. Antimicrobial Activity
A study on N-pyridin-3-yl-benzenesulfonamide, a closely related compound, has demonstrated significant antimicrobial activity against various bacteria, indicating potential uses in combating microbial infections (Ijuomah et al., 2022).
4. Coordination Compounds and Chemical Nucleases
Compounds related to 2,3,4-trimethyl-N-(3-pyridinyl)benzenesulfonamide have been used to form coordination compounds with metals like copper, acting as chemical nucleases. These findings have relevance in the fields of chemistry and biochemistry (Macías et al., 2006).
5. Potential in Anticancer Treatments
The compound has been part of research focusing on hybrid molecules with antimicrobial benzo[d]isothiazol-3-ones, showing moderate antibacterial properties and potential in anticancer treatments (Zani et al., 2009).
6. Inhibitory Activity Against Carbonic Anhydrase Isoforms
Research on derivatives of this compound has revealed inhibitory activity against carbonic anhydrase isoforms, with implications in developing anticancer drugs (Aimene et al., 2019).
Eigenschaften
Produktname |
2,3,4-trimethyl-N-(3-pyridinyl)benzenesulfonamide |
|---|---|
Molekularformel |
C14H16N2O2S |
Molekulargewicht |
276.36 g/mol |
IUPAC-Name |
2,3,4-trimethyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-10-6-7-14(12(3)11(10)2)19(17,18)16-13-5-4-8-15-9-13/h4-9,16H,1-3H3 |
InChI-Schlüssel |
SZZAZESVMPZHKE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C)C |
Kanonische SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C)C |
Löslichkeit |
9.1 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



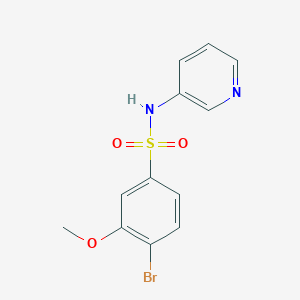
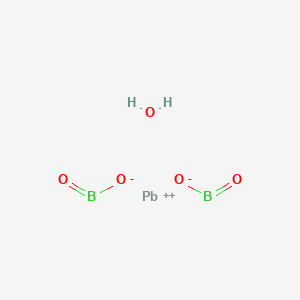


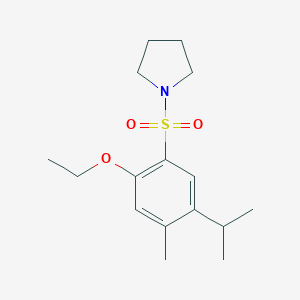
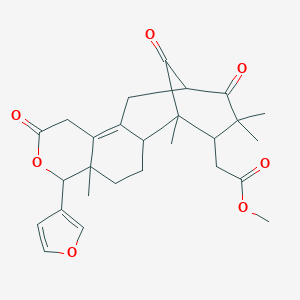
![4-[(4-Sec-butylphenyl)sulfonyl]morpholine](/img/structure/B239391.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239396.png)
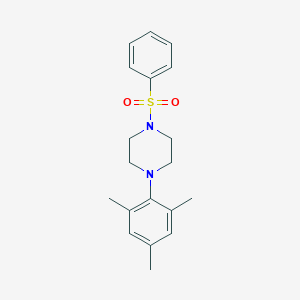
![1-(4-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239410.png)

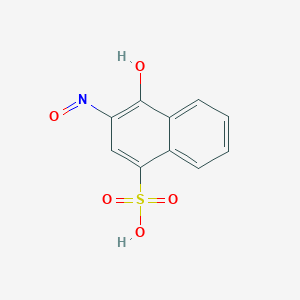
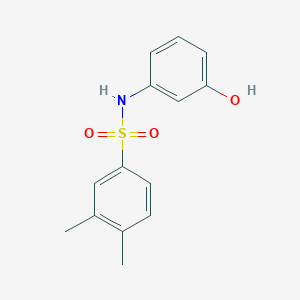
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate](/img/structure/B239427.png)